Sodium 3-methyl-2-oxopentanoate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

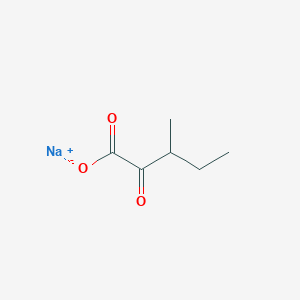

Sodium 3-methyl-2-oxopentanoate, also known as 2-keto-3-methylvaleric acid sodium salt or ketoisoleucine sodium salt, is a chemical compound with the molecular formula C6H9NaO3 and a molecular weight of 152.12 g/mol . It is commonly used in chemical synthesis studies and has various applications in scientific research .

准备方法

Synthetic Routes and Reaction Conditions: Sodium 3-methyl-2-oxopentanoate can be synthesized through the reaction of 3-methyl-2-oxopentanoic acid with sodium hydroxide. The reaction typically involves dissolving 3-methyl-2-oxopentanoic acid in a suitable solvent, such as water or ethanol, and then adding sodium hydroxide to the solution. The mixture is stirred at room temperature until the reaction is complete, resulting in the formation of this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize production costs .

化学反应分析

Types of Reactions: Sodium 3-methyl-2-oxopentanoate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its application in different chemical synthesis processes .

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions involve the replacement of one functional group with another.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or aldehydes .

科学研究应用

Sodium 3-methyl-2-oxopentanoate has a wide range of applications in scientific research, including:

作用机制

The mechanism of action of sodium 3-methyl-2-oxopentanoate involves its interaction with various molecular targets and pathways. One key target is the alpha-ketoglutarate dehydrogenase complex, a mitochondrial enzyme involved in the tricarboxylic acid cycle (TCA cycle). Inhibition of this enzyme by this compound can alter mitochondrial function and cellular calcium regulation, which is significant in the context of neurodegenerative diseases .

相似化合物的比较

- 2-Keto-3-methylvaleric acid

- Ketoisoleucine sodium salt

Comparison: Sodium 3-methyl-2-oxopentanoate is unique due to its specific molecular structure and reactivity. Compared to similar compounds, it has distinct applications in chemical synthesis and biological research. Its ability to inhibit the alpha-ketoglutarate dehydrogenase complex sets it apart from other related compounds .

生物活性

Sodium 3-methyl-2-oxopentanoate, also known as sodium 3-methyl-2-oxovalerate, is a compound that plays a significant role in metabolic processes, particularly in the catabolism of branched-chain amino acids (BCAAs). This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C₆H₁₀O₃

- Molecular Weight : 130.142 g/mol

- CAS Number : 1460-34-0

- Melting Point : Approximately 204 °C

- Solubility : Practically insoluble in water, indicating a hydrophobic nature.

This compound is classified as a short-chain keto acid, which is essential for various biochemical pathways. Its structure consists of a branched-chain configuration that is pivotal for its function in metabolism.

Role in Metabolism

This compound is primarily involved in the metabolism of branched-chain amino acids (BCAAs) such as leucine, isoleucine, and valine. It acts as an intermediate in the transamination and deamination reactions that convert these amino acids into usable forms for energy production and biosynthesis.

-

Transamination Reactions :

- The compound is produced from isoleucine through the action of branched-chain aminotransferase (EC:2.6.1.42). This reaction also produces L-glutamate as a byproduct:

L isoleucine+ ketoglutarate→Sodium 3 methyl 2 oxopentanoate+L glutamate

- The compound is produced from isoleucine through the action of branched-chain aminotransferase (EC:2.6.1.42). This reaction also produces L-glutamate as a byproduct:

-

Degradation Pathways :

- After its formation, this compound can be further metabolized by branched-chain keto acid dehydrogenase (BCKDH), leading to the production of various metabolites that enter the Krebs cycle for energy production.

Neurotoxicity and Metabolic Disorders

Research has indicated that this compound can exhibit neurotoxic effects under certain conditions. It has been implicated in metabolic disorders such as maple syrup urine disease (MSUD), where the accumulation of BCAAs and their keto acid derivatives leads to neurological impairments.

A study highlighted that inhibition of the alpha-ketoglutarate dehydrogenase complex (KGDHC) by compounds like this compound can promote mitochondrial dysfunction, leading to increased cytochrome c release and subsequent activation of apoptotic pathways:

Case Studies and Research Findings

-

Neurodegenerative Disease Models :

- In animal models simulating neurodegenerative diseases, elevated levels of this compound were associated with increased neuronal apoptosis and cognitive deficits. These findings suggest a direct link between this compound's accumulation and neurotoxicity.

-

Metabolic Studies :

- A metabolic study demonstrated that supplementation with this compound in rat models led to altered energy metabolism profiles, indicating its significant role in regulating metabolic pathways involving BCAAs.

Summary Table of Biological Activities

| Activity Type | Description |

|---|---|

| Metabolic Role | Intermediate in BCAA metabolism |

| Neurotoxic Effects | Implicated in disorders like MSUD; promotes neuronal apoptosis |

| Enzymatic Interactions | Inhibits KGDHC, affecting mitochondrial function |

| Research Findings | Associated with altered metabolic profiles in animal studies |

属性

CAS 编号 |

3715-31-9 |

|---|---|

分子式 |

C6H10NaO3 |

分子量 |

153.13 g/mol |

IUPAC 名称 |

sodium;3-methyl-2-oxopentanoate |

InChI |

InChI=1S/C6H10O3.Na/c1-3-4(2)5(7)6(8)9;/h4H,3H2,1-2H3,(H,8,9); |

InChI 键 |

LSKAADIYBXCGAP-UHFFFAOYSA-N |

SMILES |

CCC(C)C(=O)C(=O)[O-].[Na+] |

手性 SMILES |

CCC(C)C(=O)C(=O)[O-].[Na+] |

规范 SMILES |

CCC(C)C(=O)C(=O)O.[Na] |

Key on ui other cas no. |

66872-74-0 3715-31-9 |

物理描述 |

White powder; slight fruity aroma |

相关CAS编号 |

1460-34-0 (Parent) |

溶解度 |

Soluble in water Soluble (in ethanol) |

同义词 |

2-Oxo-3-methylpentanoic Acid Sodium Salt; 3-Methyl-2-oxopentanoic Acid Sodium Salt; Sodium 3-methyl-2-oxopentanoate; Sodium 3-methyl-2-oxovalerate; Sodium α-Keto-β-methylvalerate; |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。